![molecular formula C5H11NO2 B13606769 O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
O-[(oxolan-2-yl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(oxolan-2-yl)methyl]hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a hydroxylamine group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-[(oxolan-2-yl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of hydroxylamine with an oxolane derivative under basic conditions. For example, the reaction of hydroxylamine with oxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: O-[(oxolan-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-[(oxolan-2-yl)methyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form stable oxime linkages, which are useful in bioconjugation techniques .
Medicine: Its ability to form stable oxime linkages makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of O-[(oxolan-2-yl)methyl]hydroxylamine involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydroxylamine group, which attacks the electrophilic carbonyl carbon. The resulting oxime linkage is stable and can be used to modify biomolecules or create new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine: The parent compound of this compound, hydroxylamine lacks the oxolane ring and is a simpler molecule.
O-[(oxolan-3-yl)methyl]hydroxylamine: This compound is similar but has the oxolane ring attached at a different position.
Uniqueness: this compound is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a useful reagent in bioconjugation techniques .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
O-(oxolan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-4-5-2-1-3-7-5/h5H,1-4,6H2 |
InChI-Schlüssel |
MZWLPTYUFQOGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


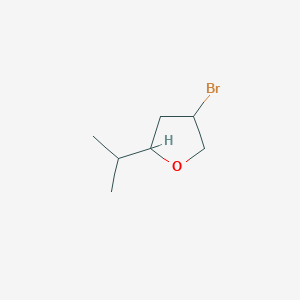

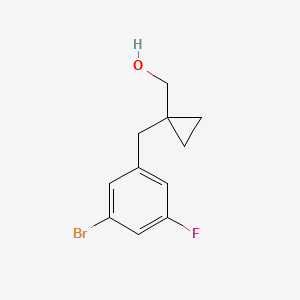
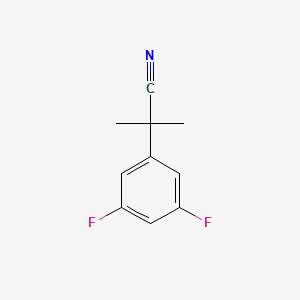

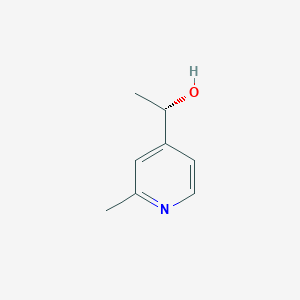
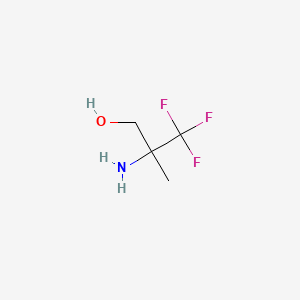
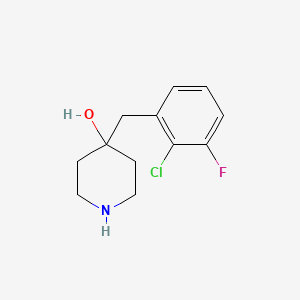



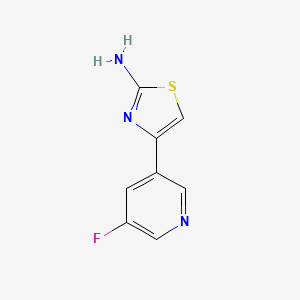
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
